molecular formula C15H12O4 B020845 Hydrangenol CAS No. 480-47-7

Hydrangenol

Cat. No.: B020845
CAS No.: 480-47-7
M. Wt: 256.25 g/mol
InChI Key: DGKDFNDHPXVXHW-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Hydrangenol, a dihydroisocoumarin isolated from the leaves of Hydrangea serrata, primarily targets macrophages , vascular endothelial growth factor (VEGF)-induced human umbilical vein endothelial cells (HUVECs) , and UVB-irradiated skin cells . These targets play crucial roles in inflammation, angiogenesis, and skin aging, respectively .

Mode of Action

This compound interacts with its targets to modulate various cellular processes. It suppresses macrophage-mediated inflammation in colitis , inhibits the proliferation of VEGF-induced HUVECs , and mitigates UVB-induced skin damage . These interactions result in changes such as the downregulation of pro-inflammatory mediators and the upregulation of skin moisturizing factors .

Biochemical Pathways

This compound affects several biochemical pathways. In UVB-irradiated skin cells, it attenuates the phosphorylation of mitogen-activated protein kinases (MAPKs) including ERK and p38, activator protein 1 (AP-1) subunit, and signal transduction and activation of transcription 1 (STAT1) . In VEGF-stimulated HUVECs, it suppresses VEGFR-2-mediated signaling pathways including ERK1/2, AKT, and endothelial nitric oxide synthase . In colitis, it suppresses the expression of pro-inflammatory mediators, such as iNOS, COX-2, TNF-α, IL-6, and IL-1β through NF-κB, AP-1, and STAT1/3 inactivation .

Result of Action

This compound’s action results in various molecular and cellular effects. It mitigates wrinkle formation, skin thickness, dehydration, and collagen degradation . It also increases the expression of involucrin, filaggrin, and aquaporin-3 (AQP3) as well as hyaluronic acid (HA) production via hyaluronidase (HYAL)-1/-2 downregulation . In colitis, it alleviates symptoms by preventing disease activity index (DAI) scores, shortening colon length, and reducing colonic structural damage .

Action Environment

The action of this compound can be influenced by environmental factors such as UVB radiation and the presence of inflammatory agents like lipopolysaccharide (LPS) and dextran sulfate sodium (DSS) . These factors can modulate the efficacy and stability of this compound, thereby affecting its anti-inflammatory, anti-angiogenic, and anti-photoaging activities .

Biochemical Analysis

Biochemical Properties

Hydrangenol interacts with various biomolecules in biochemical reactions. It has been reported to regulate the expression of pro-caspase-3, occludin, and claudin-1 proteins . These proteins play crucial roles in cell cycle regulation and cellular structure maintenance .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to alleviate colitis in dextran sulfate sodium-treated mice by preventing macrophage-mediated inflammation . It also influences cell function by regulating the expression of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, IL-6, and IL-1β through NF-κB, AP-1, and STAT1/3 inactivation .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been reported to regulate the expression of pro-caspase-3, occludin, and claudin-1 proteins . These proteins are involved in cell cycle regulation and cellular structure maintenance . This compound also suppresses the activation of VEGFR-2, a key receptor in angiogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown significant effects over time. It has been reported to alleviate colitis in dextran sulfate sodium-treated mice . Moreover, it has been shown to mitigate wrinkle formation, dorsal thickness, dehydration, and collagen degradation in UVB-irradiated hairless mice .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Oral administration of this compound (15 or 30 mg kg−1) significantly alleviated DSS-induced colitis by preventing DAI scores, shortening colon length, and colonic structural damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been reported to regulate the expression of pro-caspase-3, occludin, and claudin-1 proteins . These proteins are involved in cell cycle regulation and cellular structure maintenance .

Transport and Distribution

It has been reported to regulate the expression of pro-caspase-3, occludin, and claudin-1 proteins , which suggests that it may interact with transporters or binding proteins.

Subcellular Localization

Given its reported effects on various proteins and cellular processes , it is likely that it may be localized to specific compartments or organelles within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrangenol can be isolated from the leaves of Hydrangea serrata through chromatographic techniques. The process involves fractionating the plant extract using solvents such as methanol and dichloromethane . High-performance liquid chromatography (HPLC) is often used to purify the compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Hydrangea serrata leaves. The leaves are dried, ground, and subjected to solvent extraction. The extract is then purified using chromatographic methods to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Hydrangenol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hydrangenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

This compound stands out due to its broad spectrum of biological activities and potential therapeutic applications, making it a valuable compound in both scientific research and industrial applications.

Properties

IUPAC Name

8-hydroxy-3-(4-hydroxyphenyl)-3,4-dihydroisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-11-6-4-9(5-7-11)13-8-10-2-1-3-12(17)14(10)15(18)19-13/h1-7,13,16-17H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKDFNDHPXVXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=C1C=CC=C2O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963981
Record name (±)-Hydrangenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480-47-7
Record name 3,4-Dihydro-8-hydroxy-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrangenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (±)-Hydrangenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDRANGENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL8PI7PHV1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does hydrangenol exert its anti-inflammatory effects?

A1: this compound has been shown to ameliorate colitis in a dextran sodium sulfate (DSS)-induced mouse model by suppressing macrophage-mediated inflammation. [] This effect is attributed to its ability to reduce the infiltration of macrophages into colonic tissues, decrease the expression of pro-inflammatory mediators (iNOS, COX-2, TNF-α, IL-6, IL-1β), and recover the expression of tight junction proteins (pro-caspase-3, occludin, claudin-1) in colonic epithelial cells. [] Mechanistically, this compound appears to inhibit the activation of NF-κB, AP-1, and STAT1/3 signaling pathways, which are crucial for the production of inflammatory mediators. []

Q2: What is the role of this compound in angiogenesis?

A2: this compound exhibits anti-angiogenic activity by suppressing vascular endothelial growth factor (VEGF)-stimulated angiogenesis. [] It inhibits the proliferation, migration, invasion, and capillary-like tubular formation of VEGF-induced human umbilical vein endothelial cells (HUVECs). [] this compound disrupts the VEGF signaling pathway by downregulating VEGFR-2-mediated phosphorylation of ERK1/2, AKT, and endothelial nitric oxide synthase. [] It also inhibits the activity of matrix metalloproteinase-2, further contributing to its anti-angiogenic effects. []

Q3: How does this compound impact cancer cell growth?

A3: this compound demonstrates anti-cancer activity against human bladder cancer EJ cells. [] It inhibits the proliferation of EJ cells and induces G1-phase cell cycle arrest by decreasing the expression of cell cycle regulatory proteins like cyclin D1, cyclin E, CDK2, and CDK4. [, ] This cell cycle arrest is mediated by the upregulation of the cyclin-dependent kinase inhibitor p21WAF1. []

Q4: What are the effects of this compound on skin photoaging?

A4: this compound demonstrates protective effects against UVB-induced skin photoaging. [, , ] It has been shown to mitigate wrinkle formation, improve skin hydration, and prevent collagen degradation in UVB-irradiated hairless mice. [] This is attributed to its ability to:

  • Increase the expression of moisturizing factors like involucrin, filaggrin, aquaporin-3 (AQP3), and hyaluronic acid (HA). []
  • Downregulate hyaluronidase (HYAL)-1/-2, preventing HA degradation. []
  • Increase Pro-COL1A1 expression, promoting collagen synthesis. []
  • Reduce the expression of matrix metalloproteinases (MMP)-1/-3, which are involved in collagen degradation. [, ]
  • Suppress the expression of inflammatory cytokines like COX-2 and IL-6. [, ]
  • Inhibit the activation of MAPK signaling pathways (ERK and p38), AP-1, and STAT1, which are involved in inflammatory responses. [, ]
  • Upregulate the expression of antioxidant genes like Nrf2, HO-1, NQO-1, GCLM, and GCLC, combating oxidative stress. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C15H12O5, and its molecular weight is 272.25 g/mol.

Q6: Are there any spectroscopic data available for this compound?

A6: Yes, numerous studies have reported spectroscopic data for this compound, including:

  • NMR (Nuclear Magnetic Resonance): 1H NMR and 13C NMR data are crucial for structural elucidation, providing information about the hydrogen and carbon environments within the molecule. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • MS (Mass Spectrometry): MS data provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification and characterization. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • IR (Infrared Spectroscopy): IR data reveals information about the functional groups present in the molecule, such as hydroxyl groups and aromatic rings. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • UV (Ultraviolet-Visible Spectroscopy): UV data provides insights into the electronic transitions within the molecule, often used for quantification and purity assessment. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q7: Has the stability of this compound been investigated under various conditions?

A7: While specific stability studies focusing on various conditions are limited in the provided research, one study investigates methods to enhance the conversion of this compound 8-O-glucoside to this compound using microwave processing, suggesting potential degradation pathways and the impact of processing on compound stability. []

Q8: What is known about the pharmacokinetics (PK) of this compound?

A8: Limited information is available regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Further research is needed to fully understand its PK profile.

Q9: Are there any known drug interactions with this compound?

A9: Current research doesn't provide specific details on drug interactions with this compound.

Q10: What analytical techniques are commonly used to quantify this compound?

A10: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet-visible (UV-Vis) spectroscopy or mass spectrometry (MS), is frequently employed for the quantification of this compound in plant materials and biological samples. [, , , ]

Q11: Have any studies focused on developing and validating analytical methods for this compound?

A11: While the provided research doesn't explicitly detail method validation for this compound, the use of HPLC for quantification suggests the implementation of standard analytical practices, likely involving method validation steps like determining accuracy, precision, specificity, linearity, and range.

Q12: What is known about the biosynthesis of this compound in Hydrangea plants?

A12: Studies using radiolabeled precursors have provided insights into the biosynthetic pathway of this compound in Hydrangea macrophylla. Research suggests that both acetate and phenylpropanoid compounds are involved in this compound synthesis. [, ]

Q13: Are there any known analogues of this compound with potential therapeutic applications?

A13: Several naturally occurring and synthetic analogues of this compound, primarily other dihydroisocoumarins like phyllodulcin and thunberginols, have been investigated for their biological activities and potential therapeutic uses. [, , , , , , , , , , , ]

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